(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466626
InChI: InChI=1S/C13H27N3O/c1-10(2)15(4)8-12-6-5-7-16(9-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1
SMILES: CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13466626

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one -

Specification

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
IUPAC Name (2S)-2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C13H27N3O/c1-10(2)15(4)8-12-6-5-7-16(9-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1
Standard InChI Key SXHDLPXFPJVZFD-PXYINDEMSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N
SMILES CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N
Canonical SMILES CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N

Introduction

(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral compound belonging to the class of substituted piperidines. This compound is characterized by its unique structural features, which include an amino group, a piperidine ring, and an isopropyl-methyl-amino substituent. Such compounds are often explored for their potential pharmacological properties, including receptor binding, enzyme inhibition, and other biological activities.

Synthesis

The synthesis of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multi-step organic reactions. A general synthetic pathway includes:

  • Formation of the Piperidine Core: Starting with a precursor such as 4-piperidone, functional groups are introduced through reductive amination or alkylation.

  • Introduction of the Isopropyl-Methyl-Amine Substituent: This step involves the reaction of the piperidine derivative with isopropyl methylamine under controlled conditions.

  • Chirality Induction: The S-enantiomer can be selectively synthesized using chiral catalysts or resolved from a racemic mixture via chromatographic techniques.

Biological Activity

Compounds with similar structures have been studied for their interaction with various biological targets:

  • Receptor Binding: Substituted piperidines often exhibit affinity for sigma receptors, which are implicated in neurological disorders and cancer progression .

  • Enzyme Inhibition: The amino-ketone functionality may allow this compound to act as an inhibitor of specific enzymes.

  • Potential Applications: While specific data on this compound is limited, related molecules have shown antiproliferative properties against cancer cell lines .

Pharmacokinetics

Although detailed pharmacokinetic data for this compound is unavailable, related compounds suggest the following trends:

  • Absorption: Likely absorbed in the gastrointestinal tract due to its moderate polarity.

  • Metabolism: Expected to undergo hepatic metabolism via oxidation or conjugation pathways.

  • Excretion: Likely excreted through renal pathways as polar metabolites.

Research Findings

Studies on structurally similar compounds highlight their potential in drug development:

  • Sigma Receptor Ligands: Substituted piperidines have demonstrated high selectivity and binding affinity for sigma receptors .

  • Antiviral Activity: Compounds with amino-ketone structures have been explored for their ability to disrupt viral protein interactions .

  • Anticancer Potential: Piperidine derivatives have shown significant antiproliferative activity in preclinical studies .

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